ent-Calindol Amide-13C

Overview

Description

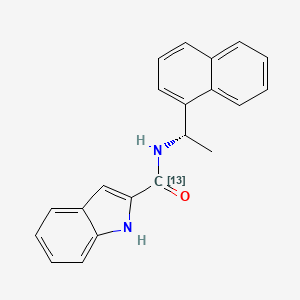

ent-Calindol Amide-13C is a biochemical compound used primarily in proteomics research. It is a labeled analogue of ent-Calindol Amide, which is an intermediate of ent-Calindol. The molecular formula of this compound is (13C)C20H18N2O, and it has a molecular weight of 315.37 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Calindol Amide-13C involves the incorporation of a carbon-13 isotope into the molecular structure of ent-Calindol Amide. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques to ensure the incorporation of the isotope without altering the compound’s chemical properties .

Industrial Production Methods: Industrial production of this compound is carried out under strict process parameter control to ensure product quality. The production process involves flexible batch sizes to meet the needs of global customers and is conducted in facilities equipped to handle stable isotope labeling.

Chemical Reactions Analysis

Types of Reactions: ent-Calindol Amide-13C undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

ent-Calindol Amide-13C is widely used in scientific research, including:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo.

Medicine: Utilized in clinical diagnostics and imaging.

Industry: Applied in the production of high-quality certified reference materials and proficiency testing.

Mechanism of Action

The mechanism of action of ent-Calindol Amide-13C involves its interaction with specific molecular targets and pathways. As a labeled analogue, it is used to trace and study the behavior of ent-Calindol Amide in various biological and chemical processes. The incorporation of the carbon-13 isotope allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

ent-Calindol Amide: The unlabelled version of ent-Calindol Amide-13C.

N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide: Another structural analogue.

Uniqueness: this compound is unique due to the incorporation of the carbon-13 isotope, which allows for advanced analytical techniques and detailed study of metabolic pathways. This makes it particularly valuable in research applications where precise tracking and analysis are required.

Biological Activity

ent-Calindol Amide-13C is a compound of interest in the field of medicinal chemistry and pharmacology, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an indole moiety and an amide functional group. The incorporation of the 13C isotope allows for advanced spectroscopic studies, enhancing our understanding of its interactions at the molecular level.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to effects on mood regulation and neuroprotection.

Pharmacological Effects

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases.

- Antidepressant Activity : The compound has shown promise in alleviating symptoms of depression in preclinical models, likely through its serotonergic activity.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disorders.

Case Studies

- Study 1 : A study conducted on rodent models demonstrated that this compound administration resulted in significant improvements in behavioral tests associated with depression, indicating its potential as an antidepressant agent.

- Study 2 : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. Results showed a reduction in amyloid-beta plaques and improved cognitive function.

Data Tables

| Study | Model | Effect Observed | Mechanism Proposed |

|---|---|---|---|

| Study 1 | Rodent | Antidepressant | Serotonin receptor modulation |

| Study 2 | Alzheimer's model | Neuroprotection | Reduction of amyloid-beta plaques |

| Study 3 | In vitro | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

In Vitro Studies

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential therapeutic role in conditions characterized by inflammation.

In Vivo Studies

In vivo studies support the findings from in vitro experiments, demonstrating that administration of this compound leads to decreased levels of inflammatory markers in animal models subjected to inflammatory stimuli.

Properties

IUPAC Name |

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-ORRZGNCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747284 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217724-96-3 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.